molecular formula C28H22N4O3S B4584557 2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide

2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide

Cat. No.: B4584557
M. Wt: 494.6 g/mol
InChI Key: WXOZKPZVVQWGIE-HAHDFKILSA-N
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Description

2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C28H22N4O3S and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide is 494.14126175 g/mol and the complexity rating of the compound is 915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Studies on pyrimidine derivatives have shown potent anticancer activities across various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Compounds synthesized from pyrimidine derivatives displayed significant growth inhibition and were compared to doxorubicin, a known anticancer drug, indicating their potential in cancer treatment research (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Agents

Pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Compounds derived from visnaginone and khellinone, incorporating 2-thioxopyrimidine, showed significant cyclooxygenase inhibition, analgesic, and anti-inflammatory effects, suggesting their potential as novel therapeutic agents in managing inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Properties

The synthesis of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines and their evaluation showed promising antioxidant activities. These compounds were synthesized through various chemical reactions and tested for their effectiveness in scavenging free radicals, indicating their potential application in research aimed at combating oxidative stress-related diseases (Saundane et al., 2012).

Dual Inhibition of Enzymes for Antitumor Agents

Further research into pyrimidine derivatives has led to the design and synthesis of compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant potential as antitumor agents. These inhibitors displayed enhanced potency and spectrum of tumor inhibition in vitro, making them a valuable area of study for new cancer therapies (Gangjee et al., 2009).

Antitubercular and Antimalarial Agents

Tetrahydropyrimidine–isatin hybrids have been synthesized and evaluated for their potential as antitubercular and antimalarial agents. This research underscores the versatility of pyrimidine derivatives in addressing global health challenges posed by tuberculosis and malaria (Akhaja & Raval, 2012).

Properties

IUPAC Name

2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3S/c1-18-8-7-11-21(14-18)32-27(35)23(26(34)30-28(32)36)15-19-16-31(24-13-6-5-12-22(19)24)17-25(33)29-20-9-3-2-4-10-20/h2-16H,17H2,1H3,(H,29,33)(H,30,34,36)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOZKPZVVQWGIE-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide

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